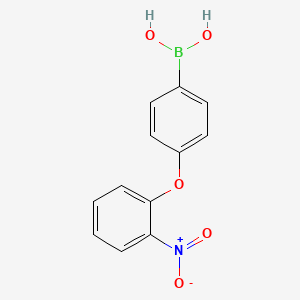

4-(2-ニトロフェノキシ)フェニルボロン酸

概要

説明

“(4-(2-Nitrophenoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H10BNO5 . It has a molecular weight of 259.03 .

Molecular Structure Analysis

The InChI code of this compound is 1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “(4-(2-Nitrophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 435.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a polar surface area of 96 Å2 .科学的研究の応用

センシングアプリケーション

4-(2-ニトロフェノキシ)フェニルボロン酸: は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力により、センシングアプリケーションで広く使用されています。 この相互作用は、均一アッセイと不均一検出システムの両方の開発にとって重要です 。 この化合物のボロン酸部分は、糖と可逆的な共有結合複合体を形成することができ、これは特にグルコースの検出に有用であり、糖尿病のモニタリングのための貴重なツールとなっています .

治療開発

ボロン酸と生体分子の相互作用により、治療開発の可能性が開かれました。 4-(2-ニトロフェノキシ)フェニルボロン酸 は、標的治療の開発に不可欠なタンパク質の操作と修飾に使用できます。 また、グルコースレベルに応じたインスリンの制御放出、特にドラッグデリバリーシステムの開発にも役割を果たしています .

グルコース感受性ハイドロゲル

フェニルボロン酸誘導体を使用して、グルコース感受性ハイドロゲルの設計が進歩しました。これらのハイドロゲルは、グルコース濃度の変化に応答することができ、糖尿病管理におけるインスリンデリバリーシステムの候補となっています。 ボロン酸の動的な共有結合化学により、生体医用アプリケーションに有利な自己修復ハイドロゲルの作成が可能になります .

分析化学

分析化学では、4-(2-ニトロフェノキシ)フェニルボロン酸 は、糖化分子の電気泳動に使用されます。 このアプリケーションは、化合物の糖分子に対する親和性を活用することで、複雑な生物学的サンプルの分離と分析を可能にします .

材料科学

4-(2-ニトロフェノキシ)フェニルボロン酸 のボロン酸官能基は、材料科学におけるその潜在的な用途を示唆しています。これは、炭素-炭素結合を作成する上で重要な鈴木・宮浦カップリング反応で使用できます。 この反応は、医薬品や材料の合成に広く使用されています.

がん研究

4-(2-ニトロフェノキシ)フェニルボロン酸 などのボロン酸は、乳酸脱水素酵素の阻害剤として研究されてきました。 この酵素は、がん細胞の代謝において重要な役割を果たしており、その阻害は、新規ながん治療の開発につながる可能性があります .

高分子化学

高分子化学では、4-(2-ニトロフェノキシ)フェニルボロン酸 は、全高分子太陽電池の開発に不可欠なn型高分子の作成のためのビルディングブロックとして使用されます。 これらの材料は、再生可能エネルギー技術の進歩に不可欠です .

生化学ツール

ボロン酸は、シグナル伝達経路の干渉や酵素阻害など、さまざまな目的のために生化学ツールとして役立ちます4-(2-ニトロフェノキシ)フェニルボロン酸 は、標的薬物送達や遺伝子治療アプリケーションにおいて重要な細胞送達システムを作成するために機能化できます .

作用機序

Target of Action

Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Mode of Action

Boronic acids, including phenylboronic acid, are known to interact with various biological targets through the formation of reversible covalent bonds .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .

実験室実験の利点と制限

The main advantage of using 4-NPPB in laboratory experiments is its versatility. It can be used in a variety of reactions, including Suzuki-Miyaura, Stille and Sonogashira cross-coupling reactions. In addition, 4-NPPB can be used to study the mechanism of action and biochemical and physiological effects of various compounds. However, the use of 4-NPPB can be limited due to its toxicity and instability.

将来の方向性

There are a number of potential future directions for the use of 4-NPPB. It could be used to develop more efficient and selective synthetic methods for the synthesis of pharmaceuticals. It could also be used to study the mechanism of action and biochemical and physiological effects of various compounds. In addition, 4-NPPB could be used to develop new catalysts for various organic reactions. Finally, 4-NPPB could be used to develop new materials for use in a variety of applications, such as energy storage and conversion.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化学分析

Biochemical Properties

(4-(2-Nitrophenoxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and sensing. Boronic acids, including (4-(2-Nitrophenoxy)phenyl)boronic acid, are known to interact with diols and other Lewis bases, forming reversible covalent bonds. This property makes them valuable in the development of sensors and diagnostic tools. Additionally, (4-(2-Nitrophenoxy)phenyl)boronic acid can interact with enzymes and proteins, influencing their activity and function. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of (4-(2-Nitrophenoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(2-Nitrophenoxy)phenyl)boronic acid has been shown to interfere with cell signaling pathways by binding to key signaling molecules, thereby altering their activity. This can lead to changes in gene expression and metabolic processes, ultimately affecting cell behavior and function .

Molecular Mechanism

At the molecular level, (4-(2-Nitrophenoxy)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (4-(2-Nitrophenoxy)phenyl)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(2-Nitrophenoxy)phenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(2-Nitrophenoxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to (4-(2-Nitrophenoxy)phenyl)boronic acid can result in sustained modulation of cellular processes, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (4-(2-Nitrophenoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of (4-(2-Nitrophenoxy)phenyl)boronic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

(4-(2-Nitrophenoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, (4-(2-Nitrophenoxy)phenyl)boronic acid can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, (4-(2-Nitrophenoxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For instance, (4-(2-Nitrophenoxy)phenyl)boronic acid may be transported into cells via specific transporters, where it can then interact with intracellular targets to exert its effects .

Subcellular Localization

The subcellular localization of (4-(2-Nitrophenoxy)phenyl)boronic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (4-(2-Nitrophenoxy)phenyl)boronic acid may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

特性

IUPAC Name |

[4-(2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSQPXQXYCXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656931 | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957062-62-3 | |

| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)

![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)

![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)

![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)

![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)

![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)